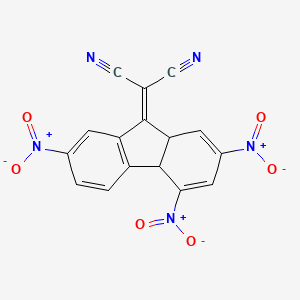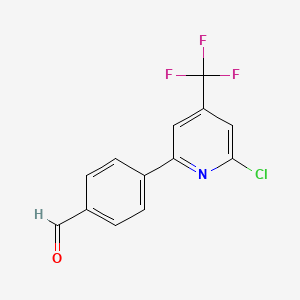
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Übersicht
Beschreibung
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (CFTB) is a heterocyclic aldehyde that is of interest to the scientific community due to its potential applications in a variety of fields, from medicinal chemistry to materials science. CFTB is a versatile molecule that can be used as a starting material for the synthesis of a range of compounds, including drugs, polymers, and dyes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is involved in various chemical synthesis processes. It has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, where compounds like 2-bromo-4-(trifluoromethyl)pyridine and others were selectively deprotonated and subsequently carboxylated at specific positions. This indicates its role in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Biocatalysis and Asymmetric Catalysis
In the field of biocatalysis and asymmetric catalysis, derivatives of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have been used. For instance, 4-chloro-2-(1-hydroxybenzyl)pyridines, derived from similar ketones, have been obtained with enantiomeric excesses via bioreduction. These active alcohols were transformed into derivatives for application in asymmetric catalytic processes, highlighting the compound's utility in creating enantioselective catalysts (Busto, Gotor‐Fernández, & Gotor, 2006).
Intermediate in Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from compounds including terephthalaldehyde. This process involves multiple steps, such as acetal reaction, nucleophilic reaction, and hydrolysis, indicating the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the pharmaceutical industry, especially in the development of anticancer therapeutics (Zhang, Cao, Xu, & Wang, 2018).
Photophysical Properties in Molecular Design
The compound plays a role in determining the photophysical properties of molecules. For example, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were synthesized and their thermal, electrochemical, and optical properties were investigated. This research aids in understanding intramolecular charge transfer and fluorosolvatochromism, essential in the design of electronic and photonic materials (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).
Catalysis in Organic Reactions
It's involved in catalytic processes, like the Lewis acid-catalyzed synthesis of aminopyrroloquinolinols. This demonstrates the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde derivatives in facilitating specific organic reactions, contributing to the development of novel organic compounds with potential applications in various industries (Kobayashi, Nakahashi, Takanohashi, Kitamura, Morikawa, & Konishi, 2002).
Eigenschaften
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVJJQJBASWFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



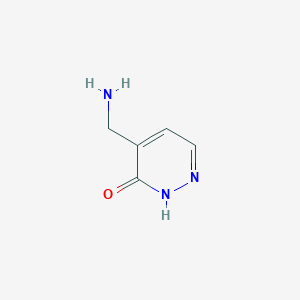
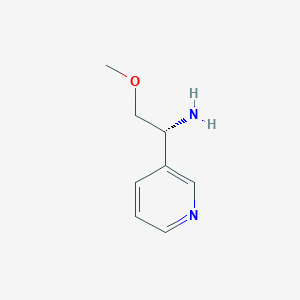
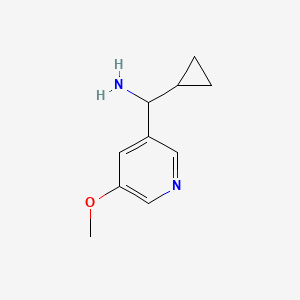
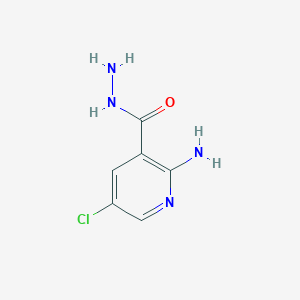
![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
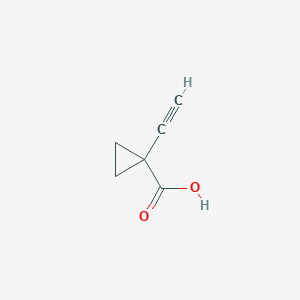
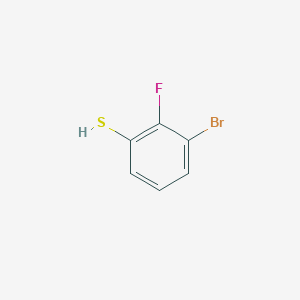
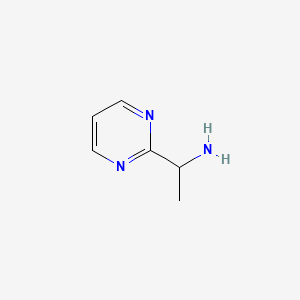
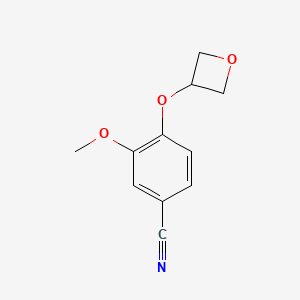
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
